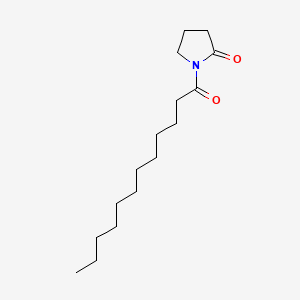
1-Lauroyl-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Lauroyl-2-pyrrolidinone, also known as this compound, is a useful research compound. Its molecular formula is C16H29NO2 and its molecular weight is 267.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20903. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
Antiviral Properties
Recent studies have highlighted the potential of 1-Lauroyl-2-pyrrolidinone as an antiviral agent. Its structural similarity to other pyrrolidinones suggests it may inhibit viral replication. For example, research indicates that compounds with similar structures can bind to viral proteins, disrupting their function and preventing infection .
Neuroprotective Effects
Research has shown that 2-pyrrolidinone derivatives enhance synaptic transmission in the hippocampus, suggesting potential neuroprotective effects. This property could be beneficial in developing treatments for neurodegenerative diseases . The mechanism involves the potentiation of alpha7 nicotinic acetylcholine receptors, which play a crucial role in cognitive functions .
Cosmetic Applications
Emulsifying Agent
this compound is utilized as an emulsifying agent in cosmetic formulations. Its ability to stabilize emulsions makes it valuable in products like creams and lotions. The compound enhances the texture and spreadability of formulations, improving user experience .
Skin Conditioning
The compound also acts as a skin-conditioning agent, providing moisturizing properties that benefit various skincare products. Its inclusion in formulations can enhance skin hydration and barrier function, making it suitable for sensitive skin applications .
Industrial Uses
Surfactant Properties
In industrial applications, this compound serves as a surfactant due to its amphiphilic nature. This property allows it to reduce surface tension in various formulations, facilitating processes such as cleaning and emulsification in detergents and industrial cleaners .
Biodegradable Solvent
The compound is being explored as a biodegradable solvent alternative in chemical processes. Its low toxicity and environmental impact make it an attractive option for industries aiming to reduce their ecological footprint .
Case Study 1: Antiviral Efficacy
In vitro studies demonstrated that this compound exhibited significant antiviral activity against certain viruses by inhibiting their entry into host cells. The compound was tested alongside other known antiviral agents, showing comparable efficacy while presenting a favorable safety profile .
Case Study 2: Cosmetic Formulation
A formulation study involving a moisturizer containing this compound revealed enhanced skin hydration compared to control products lacking the compound. Clinical trials indicated improved skin barrier function and reduced transepidermal water loss (TEWL), supporting its use in cosmetic applications .
Data Tables
属性
CAS 编号 |
66283-26-9 |
|---|---|
分子式 |
C16H29NO2 |
分子量 |
267.41 g/mol |
IUPAC 名称 |
1-dodecanoylpyrrolidin-2-one |
InChI |
InChI=1S/C16H29NO2/c1-2-3-4-5-6-7-8-9-10-12-15(18)17-14-11-13-16(17)19/h2-14H2,1H3 |
InChI 键 |
SRQZUAPSTKOCBW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)N1CCCC1=O |
规范 SMILES |
CCCCCCCCCCCC(=O)N1CCCC1=O |
Key on ui other cas no. |
66283-26-9 |
同义词 |
1-dodecanoyl-2-pyrrolidinone 1-lauroyl-2-pyrrolidinone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















